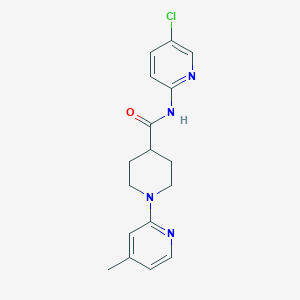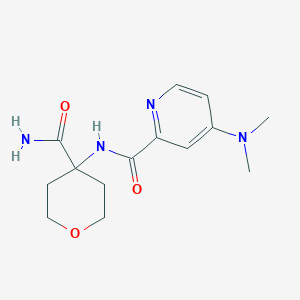![molecular formula C15H16FN5S B6970619 4-Fluoro-3-[[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B6970619.png)
4-Fluoro-3-[[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-[[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methyl]benzonitrile is a complex organic compound that features a fluorinated benzene ring, a piperazine moiety, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-[[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methyl]benzonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Piperazine Derivative Synthesis: The piperazine ring is introduced by reacting the thiadiazole intermediate with a piperazine derivative.
Fluorinated Benzonitrile Synthesis: The final step involves the coupling of the piperazine-thiadiazole intermediate with a fluorinated benzonitrile under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-[[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methyl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions, with conditions optimized for the specific substrates involved.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
4-Fluoro-3-[[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methyl]benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Pharmaceuticals: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-[[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets. The fluorinated benzene ring and the thiadiazole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-[[4-(1,2,4-thiadiazol-5-yl)piperazin-1-yl]methyl]benzonitrile: Lacks the methyl group on the thiadiazole ring.
3-Fluoro-4-[[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methyl]benzonitrile: The position of the fluorine atom on the benzene ring is different.
4-Chloro-3-[[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methyl]benzonitrile: The fluorine atom is replaced with chlorine.
Uniqueness
4-Fluoro-3-[[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methyl]benzonitrile is unique due to the specific combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
4-fluoro-3-[[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5S/c1-11-18-15(22-19-11)21-6-4-20(5-7-21)10-13-8-12(9-17)2-3-14(13)16/h2-3,8H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEWWYQXTOWLAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCN(CC2)CC3=C(C=CC(=C3)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B6970537.png)
![(3-Chloropyridin-4-yl)-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B6970541.png)
![3-(3,5-Dimethylpyrazol-1-yl)-1-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B6970549.png)
![1-[4-(3-Fluoropyridin-2-yl)oxypiperidin-1-yl]-2-(4-methylpyrazol-1-yl)ethanone](/img/structure/B6970554.png)

![[(2R)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]-1-oxopentan-2-yl]urea](/img/structure/B6970569.png)
![N-[4-(3-fluorophenyl)oxan-4-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6970576.png)
![2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]acetamide](/img/structure/B6970577.png)
![[4-(3-Fluoropyridin-2-yl)oxypiperidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6970578.png)
![Methyl 3-[5-(2,3,4-trifluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B6970592.png)
![2-methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)-6-thiophen-3-ylmorpholine](/img/structure/B6970593.png)
![(2S)-2-[(3-fluoro-5-methylphenyl)sulfonylamino]-3,3-dimethylbutanamide](/img/structure/B6970598.png)
![2-[(3-Methoxy-3-methylpiperidin-1-yl)methyl]-8-methylimidazo[1,2-a]pyridine](/img/structure/B6970604.png)

